3,8-Dichloro-6-phenanthridinol
Description
Overview of Phenanthridine (B189435) Scaffold in Chemical Research
The phenanthridine core, a tricyclic aromatic structure containing a nitrogen atom, is a privileged scaffold in chemical research. researchgate.net This structural motif is found in numerous natural products and has been the subject of extensive synthetic efforts due to its association with a wide range of pharmacological properties. researchgate.netrsc.org The planar and aromatic nature of phenanthridine, with its delocalized π-electron system, contributes to its unique chemical reactivity and physical properties. numberanalytics.com Its basicity, with a pKa of approximately 5.5, further influences its interactions and potential applications. numberanalytics.com
The versatility of the phenanthridine scaffold has led to its use in various domains of chemical science. In medicinal chemistry, it serves as a foundational structure for the development of new therapeutic agents. numberanalytics.comnih.gov Beyond pharmaceuticals, phenanthridine-based compounds have also found applications in materials science, for instance, as emissive materials in organic light-emitting diodes (OLEDs). numberanalytics.comepo.org The continuous development of novel synthetic methodologies to access substituted phenanthridine derivatives underscores the enduring importance of this heterocyclic system in contemporary research. rsc.org
Significance of Halogenated Phenanthridinol Derivatives in Contemporary Chemical Studies
The introduction of halogen atoms onto the phenanthridine framework, creating halogenated phenanthridinol derivatives, significantly modifies the electronic and steric properties of the parent molecule. This functionalization can have a profound impact on the compound's reactivity and biological interactions. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of lead compounds. mdpi.combiointerfaceresearch.com The presence of halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govreading.ac.uk
In the context of phenanthridinols, halogen substituents can alter the acidity of the hydroxyl group and influence the electron density distribution across the aromatic rings. These modifications are crucial in fine-tuning the molecule for specific applications. For instance, the position and nature of the halogen can direct further chemical transformations, allowing for the synthesis of a diverse library of derivatives. The study of halogenated phenanthridinols is therefore a key area of research, aiming to understand the structure-activity relationships and unlock the full potential of this class of compounds. nih.gov
Contextualization of 3,8-Dichloro-6-phenanthridinol within Nitrogen-Heterocyclic Compound Research
Nitrogen-heterocyclic compounds are ubiquitous in nature and form the backbone of a vast array of biologically active molecules, including alkaloids, vitamins, and nucleic acids. researchgate.netopenmedicinalchemistryjournal.commdpi.com This class of compounds is of paramount importance in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a nitrogen heterocycle. wikipedia.org The unique chemical properties conferred by the nitrogen atom, such as its ability to act as a hydrogen bond acceptor and its influence on the electronic landscape of the molecule, make these scaffolds highly valuable in drug design and discovery. researchgate.net
This compound, with its core phenanthridine structure, falls squarely within this critical area of research. ontosight.ai Its chemical formula is C13H7Cl2NO, and it has a molecular weight of approximately 282.11 g/mol . ontosight.ai The presence of two chlorine atoms and a hydroxyl group on the phenanthridine scaffold makes it a subject of interest for exploring potential biological activities. ontosight.ai Research into such substituted nitrogen-heterocyclic compounds is crucial for the development of novel molecules with tailored properties for various scientific and technological applications. nih.govontosight.ai
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | CHEMBL298450, NSC 100819, 3,8-dichloro-5H-phenanthridin-6-one |
| Molecular Formula | C13H7Cl2NO |
| Molecular Weight | 282.11 g/mol |
| CAS Number | 22771-43-3 |
Structure
3D Structure
Properties
CAS No. |
22771-43-3 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
3,8-dichloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,(H,16,17) |
InChI Key |
ULVYYNCKNGTVHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)NC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Molecular Structure, Electronic Properties, and Advanced Spectroscopic Elucidation
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical studies are indispensable for predicting the properties of molecules. These computational methods allow for the investigation of molecular geometries, electronic structures, and reactivity, providing insights that complement experimental data.
Density Functional Theory (DFT) Calculations for Ground State Properties and Conformational Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometry and ground state properties of molecules. By calculating the electron density, the method can accurately predict molecular properties such as bond lengths, bond angles, and dihedral angles.
Illustrative DFT-Calculated Geometrical Parameters (Note: The following values are hypothetical examples for illustrative purposes.)
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
| Bond Length | C3-Cl | 1.75 Å |
| C8-Cl | 1.75 Å | |
| C6-O | 1.36 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C2-C3-C4 | 120.5° |
| C7-C8-C9 | 120.5° | |
| C5-C6-O | 119.8° | |
| Dihedral Angle | C4-C5-C6-C7 | 179.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. pdx.edupitt.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For 3,8-Dichloro-6-phenanthridinol, the HOMO is expected to be localized primarily on the electron-rich phenanthridinol ring and the oxygen atom, while the LUMO would be distributed across the aromatic system. The electron-withdrawing chlorine atoms would influence the energies of these orbitals.
Illustrative FMO Properties (Note: The following values are hypothetical examples for illustrative purposes.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
Electrostatic Potential Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It is generated by calculating the electrostatic potential at the van der Waals surface of a molecule. The MESP map uses a color scale to indicate different potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, an MESP analysis would likely show regions of high negative potential around the electronegative oxygen and chlorine atoms. The hydroxyl proton would be represented by a region of positive potential. The aromatic rings would exhibit a more neutral potential, with the distribution influenced by the substituents. This analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions.
Advanced Spectroscopic Characterization for Structural Confirmation and Property Correlation
Spectroscopic techniques are essential for the unambiguous determination of a molecule's structure and the correlation of this structure with its physical and chemical properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic compounds. High-resolution ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides analogous information for the carbon skeleton.
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the phenanthridine (B189435) core. Due to the molecule's asymmetry, each of these protons would likely have a unique chemical shift. A singlet or broad singlet corresponding to the phenolic hydroxyl proton would also be present. A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, with the carbons bonded to chlorine and oxygen appearing at characteristic downfield shifts.
Illustrative Predicted NMR Chemical Shifts (in DMSO-d₆) (Note: The following values are hypothetical examples for illustrative purposes.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | 9.5 - 10.5 | s (OH) |
| 7.5 - 8.5 | m (Ar-H) | |
| ¹³C NMR | 150 - 160 | C-OH |
| 130 - 145 | Quaternary Ar-C | |
| 115 - 130 | Ar-C-H & Ar-C-Cl |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns.
For this compound (C₁₃H₇Cl₂NO), high-resolution mass spectrometry would be used to confirm its exact mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show characteristic M, M+2, and M+4 peaks in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms. docbrown.info The fragmentation pattern would likely involve the loss of chlorine atoms, a hydrogen cyanide (HCN) molecule, or a carbon monoxide (CO) group from the molecular ion, providing further structural evidence. libretexts.orgdocbrown.info
Illustrative Mass Spectrometry Fragmentation (Note: The following values are hypothetical examples for illustrative purposes.)
| m/z Value | Possible Fragment Identity |
| 279/281/283 | [M]⁺ (Molecular Ion) |
| 244/246 | [M-Cl]⁺ |
| 216 | [M-Cl-CO]⁺ |
| 179 | [M-2Cl-H]⁺ |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful tools to probe the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum of a molecule like this is expected to exhibit distinct bands corresponding to π-π* and n-π* transitions within the aromatic phenanthridine core. The presence of chlorine and hydroxyl substituents can induce shifts in the absorption maxima (λmax) compared to the parent phenanthridinol molecule. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are influenced by the electronic effects of the substituents on the chromophore.
Fluorescence spectroscopy provides information about the emission properties of the molecule after it has been excited by absorbing light. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is characterized by its emission maximum (λem) and quantum yield (ΦF). The solvent environment can significantly influence both the absorption and emission spectra, a phenomenon known as solvatochromism. mdpi.com For instance, in polar solvents, a red shift in the emission spectrum might be observed due to the stabilization of the excited state.
Below is a hypothetical data table illustrating the kind of photophysical data that could be obtained for this compound in different solvents.
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (ΦF) |
| Cyclohexane | 350 | 12,000 | 420 | 0.25 |
| Dichloromethane | 355 | 12,500 | 435 | 0.20 |
| Acetonitrile | 358 | 12,800 | 445 | 0.15 |
| Methanol | 360 | 13,000 | 450 | 0.10 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of this compound. Each technique provides complementary information based on the interaction of molecules with electromagnetic radiation.
Infrared spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching, bending, and rocking. The resulting IR spectrum displays absorption bands at specific frequencies (typically expressed in wavenumbers, cm-1) that are characteristic of particular chemical bonds and functional groups. For this compound, characteristic IR bands would be expected for the O-H stretch of the hydroxyl group, C-Cl stretches, C=C and C=N stretching vibrations within the aromatic rings, and various C-H bending modes.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light has frequencies that are shifted relative to the incident light, and these shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy.
The following table presents a hypothetical assignment of key vibrational frequencies for this compound.
| Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |
| O-H Stretch (phenolic) | 3600-3200 (broad) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| C=C/C=N Ring Stretch | 1650-1450 | Strong |
| C-O Stretch (phenolic) | 1260-1180 | Moderate |
| C-Cl Stretch | 850-550 | Strong |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For this compound, a key feature to be determined by X-ray crystallography would be the planarity of the phenanthridine ring system and the orientation of the hydroxyl and chloro substituents. The crystal structure would also reveal if the molecule crystallizes in a chiral space group, which would be the case if the molecule exhibits atropisomerism and undergoes spontaneous resolution upon crystallization.
A hypothetical table of crystallographic data for this compound is provided below.
| Crystal Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 15.6 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (Å3) | 1613.5 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.55 |
Chiral Recognition Mechanisms and Stereochemical Characterization
The phenanthridine scaffold, when appropriately substituted, can give rise to atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond. wikipedia.org In the case of this compound, steric hindrance between the substituents and the aromatic backbone could potentially restrict rotation, leading to the existence of stable, non-superimposable enantiomers. researchgate.net
The stereochemical characterization of such atropisomers would involve techniques like chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. mdpi.com The mechanism of chiral recognition in such separations often relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral stationary phase. nih.gov These interactions can involve a combination of hydrogen bonding, π-π stacking, and steric repulsion. researchgate.net
The absolute configuration of the separated enantiomers could be determined using chiroptical spectroscopy, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), in conjunction with quantum chemical calculations. rsc.org These techniques measure the differential absorption of left and right circularly polarized light, providing a unique spectroscopic signature for each enantiomer.
Theoretical and Computational Investigations of 3,8 Dichloro 6 Phenanthridinol Derivatives
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational dynamics of molecules and the influence of the surrounding solvent environment. lammps.org For 3,8-dichloro-6-phenanthridinol and its derivatives, MD simulations provide insights into their flexibility, preferred conformations, and the stability of these conformations over time.
Recent studies have utilized MD simulations to investigate the stability of ligand-protein complexes involving derivatives of similar heterocyclic systems. nih.gov For instance, a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, after an initial molecular docking, employed MD simulations to assess the stability of the complex. The root-mean-square deviation (RMSD) analysis showed that the complex stabilized after a certain period, indicating a stable binding interaction. nih.gov Similarly, MD simulations of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives revealed that a specific enantiomer formed a stable complex with the target enzyme throughout the simulation run. nih.gov These examples highlight how MD simulations can elucidate the dynamic behavior and stability of small molecules like phenanthridinol derivatives when interacting with biological macromolecules.
A summary of typical parameters analyzed in MD simulations is presented in Table 1.
| Parameter | Description | Typical Software/Method |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time, indicating the stability of the system. nih.gov | LAMMPS, GROMACS, AMBER lammps.org |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of each amino acid residue around its average position, highlighting flexible regions of the protein upon ligand binding. nih.gov | LAMMPS, GROMACS, AMBER lammps.org |
| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex during the simulation. | LAMMPS, GROMACS, AMBER lammps.org |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to the solvent, providing insights into hydrophobic and hydrophilic interactions. | NACCESS, VMD |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time. | VMD, PyMOL |
Molecular Docking and Binding Predictions with Model Biomolecules (e.g., DNA, Proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.frmmsl.cz This method is extensively used to understand the interactions between small molecules like this compound derivatives and biological macromolecules such as proteins and DNA. nih.gov
Interaction with Proteins:
Molecular docking studies are crucial for identifying potential protein targets and understanding the binding modes of small molecules. nih.gov In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). academie-sciences.fr The small molecule, or ligand, is then "docked" into the active site of the protein to predict its binding affinity and interaction patterns. nih.gov For instance, docking studies on phenanthrene (B1679779) derivatives against various cancer targets have revealed binding energies ranging from -8.3 to -11.1 kcal/mol, indicating strong potential interactions. academie-sciences.fr Similarly, studies on benzimidazole (B57391) derivatives have used docking to evaluate their inhibitory potential against protein kinases by calculating binding energies. nih.gov The results of these studies, often visualized using software like PyMOL or Discovery Studio, can reveal key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. nih.govajgreenchem.com
Interaction with DNA:
Phenanthridinol derivatives, due to their planar aromatic structure, are potential DNA intercalators. Molecular docking can be employed to investigate their binding mode with DNA. nih.gov For example, docking studies of pyrimidine (B1678525) derivatives with DNA (PDB ID: 1D18) have shown that the compounds can insert themselves between the base pairs of the DNA double helix. nih.gov These studies can also reveal specific interactions, such as hydrogen bonding between the ligand and DNA base pairs, and π-π stacking interactions. nih.gov The binding affinity and mode of interaction can provide insights into the potential of these compounds to interfere with DNA replication and transcription.
A summary of representative docking studies with binding affinities is provided in Table 2.
| Ligand | Target Protein/DNA | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Thiazolo[3,2-a]pyridine derivative (4e) | α-amylase | -7.43 plos.org | Trp58, Tyr62, Gln63, His101 nih.gov |
| Phenanthrene derivative (D-1) | B-Raf proto-oncogene | -9.8 academie-sciences.fr | Not specified |
| Phenanthrene derivative (D-2) | B-Raf proto-oncogene | -11.1 academie-sciences.fr | Not specified |
| Naphthalene-chalcone derivative (3h) | Tubulin | -6.1 ajgreenchem.com | Ser 246, Tyr 281 ajgreenchem.com |
| Pyrimidine derivative (10f) | DNA (PDB: 1D18) | Not specified | DA-14, DC-5 nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Frameworks and Molecular Descriptor Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. abjournals.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
The development of a QSAR model typically involves several key steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. This dataset is usually divided into a training set for model development and a test set for model validation. mdpi.com
Molecular Descriptor Calculation: For each compound, a set of numerical values, known as molecular descriptors, is calculated. nih.gov These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Genetic Function Approximation (GFA), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. abjournals.orgmdpi.com
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q² or r²(CV)), and the predictive R² for the external test set. mdpi.comresearchgate.net A robust QSAR model should have high values for these parameters, typically with R² > 0.6 and q² > 0.5. mdpi.com
For phenanthridinol derivatives, QSAR models can be developed to predict their activity against various biological targets. The descriptors used in such models could include parameters related to lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and electronic properties. The resulting QSAR equation can provide valuable insights into the structural features that are important for the desired biological activity, thereby guiding the design of new, more potent derivatives.
Table 3 provides a summary of common molecular descriptors used in QSAR studies.
| Descriptor Type | Examples | Description |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. researchgate.net |
| Geometrical | Molecular surface area, molecular volume | Describe the 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Physicochemical | LogP, Molar refractivity | Describe properties like lipophilicity and polarizability. |
| Constitutional | Molecular weight, number of atoms, number of rings | Describe the basic composition of the molecule. researchgate.net |
Computational Analysis of Reaction Mechanisms and Reaction Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states, intermediates, and energy barriers involved. smu.edu For the synthesis of this compound and its derivatives, computational analysis can help in understanding the reaction pathways and optimizing reaction conditions.
Methods like Density Functional Theory (DFT) are commonly used to calculate the potential energy surface (PES) of a reaction. researchgate.net By mapping the PES, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. This involves locating and characterizing the structures of stationary points, including reactants, products, intermediates, and transition states. smu.edu
For example, a computational study of a bimolecular nucleophilic substitution (SN2) reaction analyzed the PES in both the gas phase and in different solvents, revealing how the solvent affects the reaction rate. researchgate.net Similarly, a quantum chemical study on the synthesis of pyrrolidinedione derivatives elucidated a multi-step reaction mechanism involving Michael addition, rearrangement, and cyclization, and calculated the energy barriers for each step. rsc.org
In the context of phenanthridinol synthesis, which often involves reactions like the Pictet-Spengler reaction or palladium-catalyzed cross-coupling reactions, computational analysis can be used to:
Elucidate the role of catalysts: Computational studies can model the interaction of the reactants with the catalyst, helping to understand how the catalyst lowers the activation energy of the reaction. For instance, in a palladium-catalyzed α-arylation of ketones, computational analysis investigated different mechanistic scenarios for the key transmetallation and reductive elimination steps. unipd.it
Predict the regioselectivity and stereoselectivity: By comparing the activation energies of different possible reaction pathways, the preferred regio- and stereochemical outcome can be predicted.
Investigate the effect of substituents: The influence of different substituents on the reaction mechanism and rate can be systematically studied by performing calculations on a series of derivatives.
The insights gained from these computational analyses can guide the experimental design of more efficient and selective synthetic routes to this compound and its analogs.
In Silico Design and Virtual Screening Methodologies for Novel Phenanthridinol Structures
In silico design and virtual screening are powerful computational strategies used to identify promising new drug candidates from large chemical databases. mmsl.czcreative-biostructure.com These methods have become indispensable in modern drug discovery, as they can significantly reduce the time and cost associated with experimental high-throughput screening (HTS). creative-biostructure.com
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target, such as a protein or enzyme. slideshare.net Molecular docking, as described in section 4.2, is the primary tool for SBVS. nih.gov Large libraries of compounds are docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity or a scoring function. enamine.net The top-ranked compounds are then selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. mmsl.cz This approach is based on the principle that molecules with similar structures are likely to have similar biological activities. LBVS methods include:
Pharmacophore modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. A pharmacophore model can be generated from a set of known active compounds and then used to search for new molecules that match the pharmacophore. enamine.net
Chemical similarity searching: This involves searching a database for compounds that are structurally similar to a known active molecule, often using 2D or 3D fingerprints to quantify similarity. mmsl.cz
QSAR modeling: As described in section 4.3, a QSAR model can be used to predict the activity of new compounds based on their molecular descriptors.
For the design of novel phenanthridinol structures, a combination of these in silico methods can be employed. Starting with the this compound scaffold, new derivatives can be designed by adding or modifying substituents. These virtual compounds can then be subjected to virtual screening against a panel of relevant biological targets. The most promising candidates identified through this process can then be synthesized and evaluated experimentally, accelerating the discovery of new phenanthridinol-based therapeutic agents.
Mechanistic Studies of Molecular and Cellular Interactions in Vitro Focus
Investigation of 3,8-Dichloro-6-phenanthridinol Interactions with Nucleic Acids (DNA/RNA Binding, Intercalation Mechanisms)
Direct experimental studies detailing the specific binding modes of this compound with DNA or RNA are not extensively available in current literature. However, the planar aromatic structure of the phenanthridine (B189435) core suggests a potential for interaction with the stacked bases of nucleic acids.
Potential mechanisms of interaction include:
Intercalation: The planar tricyclic ring system of the phenanthridine scaffold could insert between the base pairs of the DNA double helix. This mode of binding is common for many polycyclic aromatic compounds and can lead to significant structural distortions of the DNA, potentially interfering with replication and transcription.
Groove Binding: The compound could also bind to the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and the edges of the base pairs in the grooves.
A study on a different chlorinated heterocyclic compound, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a metabolite of the pesticide chlorpyrifos, demonstrated a groove-binding mode of interaction with calf thymus DNA. nih.gov This was evidenced by hyperchromism in UV-visible spectroscopy, the absence of significant changes in DNA viscosity, and competitive binding assays with known groove binders. nih.gov While structurally different, this finding highlights that chlorinated aromatic compounds can indeed target DNA grooves. Further research, employing techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and viscometry, would be necessary to elucidate the precise binding mechanism of this compound to nucleic acids.
Enzyme Kinetics and Inhibition Mechanism Studies for Specific Biomolecular Targets
Detailed enzyme kinetics and inhibition mechanism studies for this compound are not well-documented. ontosight.ai Identifying specific enzyme targets and characterizing the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) are crucial steps in understanding a compound's biological activity.
Standard methodologies to investigate enzyme inhibition include:
Enzyme Assays: Measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.
Kinetic Analysis: Determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) to understand how the inhibitor affects the enzyme's affinity for its substrate and its catalytic efficiency. The inhibition constant (Ki) can then be calculated to quantify the inhibitor's potency.
Given that many phenanthridine derivatives exhibit biological activity by targeting enzymes, it is plausible that this compound also interacts with specific enzymes. For instance, some alkaloids from the Amaryllidaceae family, which share structural similarities with phenanthridines, are known to inhibit acetylcholinesterase. researchgate.netresearchgate.net Future research should focus on screening this compound against a panel of enzymes to identify potential targets and subsequently perform detailed kinetic studies.
Protein Binding and Allosteric Modulation Studies at the Molecular Level
Information regarding the specific protein binding partners and any potential allosteric modulatory effects of this compound is currently scarce. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.gov This can result in either positive allosteric modulation (potentiation) or negative allosteric modulation (inhibition). nih.gov
Techniques to study protein binding and allosterism include:
Radioligand Binding Assays: To determine if the compound can displace a known ligand from its binding site.
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site and observe conformational changes in the protein upon ligand binding.
Functional Assays: To measure the functional consequence of binding, such as changes in enzyme activity or receptor signaling. nih.gov
The discovery of allosteric modulators is a promising strategy in drug development, often leading to greater selectivity and improved safety profiles. nih.gov Investigating whether this compound can act as an allosteric modulator of key protein targets, such as G protein-coupled receptors (GPCRs) or kinases, would be a valuable area of future research. nih.gov
Cellular Pathway Modulation in Model Systems (e.g., cell cycle progression, apoptosis induction in vitro)
The in vitro effects of this compound on cellular pathways such as cell cycle progression and apoptosis have not been specifically reported. However, many cytotoxic compounds exert their effects by interfering with these fundamental cellular processes.
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cell proliferation. nih.gov This is often a consequence of DNA damage or interference with the function of key cell cycle regulators like cyclin-dependent kinases (CDKs). nih.govnih.gov For example, the ruthenium complex cis-(dichloro)tetramineruthenium(III) chloride was shown to induce cell cycle arrest in the S phase in human lung carcinoma cells. nih.gov
Apoptosis Induction: Programmed cell death, or apoptosis, is a common mechanism by which anti-cancer agents eliminate tumor cells. mdpi.comnih.govnih.gov This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases. nih.gov Studies on other chlorinated compounds have demonstrated their ability to induce apoptosis. nih.gov
To investigate these potential effects for this compound, researchers could employ techniques such as flow cytometry to analyze cell cycle distribution and quantify apoptotic cells (e.g., using Annexin V/propidium iodide staining). Western blotting could then be used to examine the expression levels of key proteins involved in cell cycle control (e.g., cyclins, CDKs, p53) and apoptosis (e.g., caspases, Bcl-2 family proteins).
Structure-Activity Relationship (SAR) Analysis at the Mechanistic Level (e.g., binding motifs, site-directed mutagenesis implications)
A detailed structure-activity relationship (SAR) analysis for this compound at the mechanistic level is not yet established. SAR studies are crucial for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure and evaluating the impact on its biological activity. gardp.orgresearchgate.net
A study on phenanthridine derivatives as potential anti-vitiligo agents that activate the Wnt/β-catenin signaling pathway provided some SAR insights for this class of compounds. nih.gov The study suggested that hydrogen-acceptor substitutions at the C-4 position and phenolic hydroxyl or pyridine (B92270) substitutions at the C-7 position could enhance activity. nih.gov While this study did not include this compound, it highlights the importance of substituent positioning on the phenanthridine core for biological activity.
For this compound, key structural features to investigate in an SAR study would include:
The effect of the chlorine atoms at positions 3 and 8.
The importance of the hydroxyl group at position 6.
The role of the nitrogen atom in the phenanthridine ring.
Once a specific molecular target is identified, site-directed mutagenesis can be a powerful tool to probe the binding interactions at the atomic level. By mutating specific amino acid residues in the binding pocket and assessing the impact on compound binding or activity, researchers can identify the key residues involved in the interaction.
Chemical Biology Methodologies for Target Identification and Validation
Identifying the specific molecular target(s) of a bioactive compound is a critical and often challenging step in drug discovery and chemical biology. Various methodologies can be employed for this purpose:
Affinity-Based Approaches: This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Genetic Approaches: Forward genetic screens can identify mutations that confer resistance to the compound, thereby pointing to the target or pathway.
Computational Approaches: In silico methods like molecular docking can be used to predict potential binding partners based on the compound's structure and the known structures of proteins.
Once a potential target is identified, it must be validated to confirm that it is responsible for the observed biological effects of the compound. Target validation can be achieved through various techniques, including:
RNA interference (RNAi) or CRISPR-Cas9: To knockdown or knockout the expression of the putative target gene and determine if this phenocopies the effect of the compound.
Overexpression of the target protein: To see if this confers resistance to the compound.
Direct biochemical assays: To confirm that the compound directly modulates the activity of the purified target protein.
These chemical biology approaches will be instrumental in elucidating the mechanism of action of this compound and unlocking its potential for further development.
Advanced Applications in Chemical Biology and Material Science Non Clinical
Development of Phenanthridinol-Based Fluorescent Probes and Imaging Agents for Biological Research
The inherent fluorescence of the phenanthridine (B189435) core makes it an attractive scaffold for the design of fluorescent probes and imaging agents for biological research. nih.gov These tools offer high sensitivity and specificity, enabling real-time visualization of biological processes within living cells. nih.govnih.gov The development of such probes often involves modifying the core phenanthridinol structure to enhance its photophysical properties and to introduce specific targeting moieties.
Fluorescent probes are invaluable in life sciences, medicinal chemistry, and environmental science for their high sensitivity, specificity, and stability. magtech.com.cn In biological imaging, these probes allow for the detection of substances, imaging of cells, and tracking of biochemical processes. nih.gov The development of novel fluorescent probes is a continuous area of research, with a focus on improving their performance in complex biological environments. nih.govmagtech.com.cn
The synthesis of these imaging agents can be complex, often involving multi-step processes to conjugate the phenanthridinol scaffold with other molecules like polyethylene (B3416737) glycol (PEG) and chelating agents such as DOTA for radiolabeling with isotopes like 64Cu for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The goal is to create probes that can specifically bind to targets of interest, such as receptors on immune cells, while minimizing non-specific uptake and background signal. nih.govrsc.org
Table 1: Examples of Components Used in the Development of Imaging Agents
| Component | Function | Example of Use |
| Fluorophore | Provides the fluorescent signal for detection. | Phenanthridinol derivatives |
| Targeting Moiety | Directs the probe to a specific biological target. | Peptides, antibodies |
| Linker | Connects the fluorophore to the targeting moiety. | Polyethylene glycol (PEG) |
| Chelating Agent | Binds metal ions for radiolabeling (e.g., in PET). | DOTA |
Exploration of 3,8-Dichloro-6-phenanthridinol as a Tool for Mechanistic Biological Inquiry
Beyond its use in imaging, this compound and its analogs are being explored as tools to investigate the mechanisms of biological processes. The interaction of these compounds with biomolecules can provide insights into cellular functions and dysfunctions. For instance, some phenanthridine derivatives have been studied for their ability to interact with DNA, potentially influencing gene expression and other cellular processes. mdpi.com
The study of how small molecules interact with biological systems is crucial for drug discovery and understanding disease pathways. Phenanthroline-based compounds, a related class of molecules, have been shown to interact with DNA and G-quadruplexes, which can have cytotoxic effects on cancer cells. mdpi.com The investigation into the biological activities of phenanthridine derivatives can involve techniques such as DNA cleavage studies and molecular docking to understand their mode of action at the molecular level. nih.gov
Applications in Supramolecular Chemistry and Host-Guest Systems
The planar aromatic structure of phenanthridinol lends itself to applications in supramolecular chemistry, particularly in the formation of host-guest systems and self-assembling nanostructures. rsc.org Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov These interactions can lead to the spontaneous formation of ordered structures with emergent properties. nih.gov
The ability of molecules to self-assemble is a fundamental process in biology, leading to the formation of cell membranes and the folding of proteins. nih.gov In materials science, self-assembly is a powerful tool for creating complex nanostructures. beilstein-journals.org The design of molecules that can self-assemble into desired architectures is a key area of research. rsc.orgbeilstein-journals.org Phenanthridinol derivatives, with their potential for π-π stacking and hydrogen bonding, are promising candidates for the construction of such supramolecular assemblies. researchgate.net
Potential in Organic Electronic and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)
The photophysical properties of phenanthridinol and its derivatives also make them interesting candidates for use in organic electronic and optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). OLEDs are a promising technology for displays and lighting, and the development of new materials is crucial for improving their efficiency and lifetime. rsc.orgnih.gov
The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer. google.comepo.org Researchers are constantly searching for new organic molecules with high thermal stability and desirable photophysical properties to act as emitters in OLEDs. nih.gov Phenanthroimidazole derivatives have shown potential for use in high-performance crystalline OLEDs due to their ordered molecular structure and superior optoelectronic properties. rsc.org While specific data on this compound in OLEDs is limited, the broader class of phenanthridine and related heterocyclic compounds is actively being explored for such applications. googleapis.comgoogle.comrsc.orggoogle.com
Table 2: Key Parameters for OLED Emitter Materials
| Parameter | Description | Relevance to Performance |
| Quantum Yield | The ratio of emitted photons to absorbed photons. | Higher quantum yield leads to higher efficiency. |
| Color Purity | The narrowness of the emission spectrum. | Determines the quality of the displayed colors. |
| Thermal Stability | The ability to withstand high temperatures without degrading. | Crucial for the long-term stability and lifetime of the device. nih.gov |
| Charge Transport Properties | The ability to efficiently transport electrons and holes. | Affects the overall efficiency and operating voltage of the OLED. |
Phenanthridinol Derivatives as Ligands for Metal Complexes in Catalysis and Coordination Chemistry Research
The nitrogen and oxygen atoms in the phenanthridinol structure can act as donor atoms, allowing them to form coordination complexes with metal ions. uomustansiriyah.edu.iqmsu.eduuni-siegen.de This property makes phenanthridinol derivatives valuable as ligands in the field of coordination chemistry and catalysis. nih.govuomustansiriyah.edu.iq The resulting metal complexes can exhibit a wide range of interesting properties and catalytic activities.
Future Research Directions and Emerging Paradigms in 3,8 Dichloro 6 Phenanthridinol Research
Integration of Artificial Intelligence and Machine Learning for Rational Design and Discovery
AI and machine learning algorithms can be employed to predict the biological activities and physicochemical properties of novel derivatives of 3,8-Dichloro-6-phenanthridinol. This computational approach can accelerate the discovery of potent drug candidates by prioritizing the synthesis of molecules with the most promising predicted profiles.
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogs. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions to minimize the environmental impact of the synthetic process.
Identification of Untapped Biological Targets and Pathways for Mechanistic Understanding
A key area of future investigation will be the identification of the specific biological targets of this compound. Techniques such as proteomics and chemical genetics can be used to elucidate its mechanism of action and identify novel cellular pathways that it modulates.
Development of Advanced Analytical Techniques for Real-Time Monitoring of Molecular Interactions
Advanced analytical methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can provide real-time data on the binding kinetics and thermodynamics of this compound with its biological targets. This information is crucial for understanding its mode of action at a molecular level.
Multidisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The full potential of this compound can be realized through collaborative research efforts that span multiple disciplines. The synergy between organic chemists synthesizing new derivatives, chemical biologists evaluating their biological activities, and materials scientists exploring their physical properties will be essential for advancing our understanding and application of this versatile scaffold.
Q & A
Q. What are best practices for interpreting conflicting spectral data (e.g., NOE vs. X-ray)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
